Cas no 2096338-80-4 (6-(3-Methoxyphenoxy)pyridine-3-boronic acid)

6-(3-Methoxyphenoxy)pyridine-3-boronic acid is a boronic acid derivative commonly employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its structure features a pyridine ring substituted with a 3-methoxyphenoxy group at the 6-position and a boronic acid moiety at the 3-position, enhancing its reactivity in palladium-catalyzed aryl-aryl bond formations. This compound is valued for its stability under typical coupling conditions and its compatibility with a wide range of functional groups. It is particularly useful in pharmaceutical and materials science research for constructing complex biaryl architectures. Proper handling under inert conditions is recommended to preserve its reactivity.
6-(3-Methoxyphenoxy)pyridine-3-boronic acid structure
2096338-80-4 structure
商品名:6-(3-Methoxyphenoxy)pyridine-3-boronic acid
CAS番号:2096338-80-4
MF:C12H12BNO4
メガワット:245.038983345032
MDL:MFCD22375022
CID:4638142
PubChem ID:74890632

6-(3-Methoxyphenoxy)pyridine-3-boronic acid 化学的及び物理的性質

名前と識別子

    • 6-(3-Methoxyphenoxy)pyridine-3-boronic acid
    • (6-(3-Methoxyphenoxy)pyridin-3-yl)boronic acid
    • [6-(3-methoxyphenoxy)pyridin-3-yl]boronic acid
    • AT15710
    • Y2853
    • 2096338-80-4
    • 6-(3-METHOXYPHENOXY)PYRIDIN-3-YLBORONIC ACID
    • BS-34195
    • MFCD22375022
    • (6-(3-Methoxyphenoxy)pyridin-3-yl)boronicacid
    • CS-0178575
    • MDL: MFCD22375022
    • インチ: 1S/C12H12BNO4/c1-17-10-3-2-4-11(7-10)18-12-6-5-9(8-14-12)13(15)16/h2-8,15-16H,1H3
    • InChIKey: FCZJZYPOHOACOG-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC(B(O)O)=CN=1)C1C=CC=C(C=1)OC

計算された属性

  • せいみつぶんしりょう: 245.0859380g/mol
  • どういたいしつりょう: 245.0859380g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 254
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.8

6-(3-Methoxyphenoxy)pyridine-3-boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB335506-1 g
6-(3-Methoxyphenoxy)pyridine-3-boronic acid; 98%
2096338-80-4
1g
€246.00 2023-04-26
abcr
AB335506-10 g
6-(3-Methoxyphenoxy)pyridine-3-boronic acid; 98%
2096338-80-4
10g
€1062.00 2023-04-26
abcr
AB335506-5g
6-(3-Methoxyphenoxy)pyridine-3-boronic acid, 98%; .
2096338-80-4 98%
5g
€654.00 2025-03-19
Ambeed
A343069-250mg
(6-(3-Methoxyphenoxy)pyridin-3-yl)boronic acid
2096338-80-4 97%
250mg
$63.0 2024-07-28
A2B Chem LLC
AX55191-250mg
6-(3-Methoxyphenoxy)pyridine-3-boronic acid
2096338-80-4 97%
250mg
$46.00 2024-04-20
A2B Chem LLC
AX55191-1g
6-(3-Methoxyphenoxy)pyridine-3-boronic acid
2096338-80-4 97%
1g
$122.00 2024-04-20
Ambeed
A343069-1g
(6-(3-Methoxyphenoxy)pyridin-3-yl)boronic acid
2096338-80-4 97%
1g
$167.0 2024-07-28
abcr
AB335506-5 g
6-(3-Methoxyphenoxy)pyridine-3-boronic acid; 98%
2096338-80-4
5g
€654.00 2023-04-26
abcr
AB335506-1g
6-(3-Methoxyphenoxy)pyridine-3-boronic acid, 98%; .
2096338-80-4 98%
1g
€246.00 2025-03-19
1PlusChem
1P01EHW7-1g
6-(3-Methoxyphenoxy)pyridine-3-boronic acid
2096338-80-4 97%
1g
$48.00 2023-12-19

6-(3-Methoxyphenoxy)pyridine-3-boronic acid 関連文献

6-(3-Methoxyphenoxy)pyridine-3-boronic acidに関する追加情報

6-(3-Methoxyphenoxy)pyridine-3-boronic Acid: A Comprehensive Overview

6-(3-Methoxyphenoxy)pyridine-3-boronic acid, also known by its CAS number 2096338-80-4, is a versatile compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, and features a boronic acid group at the 3-position, along with a 3-methoxyphenoxy substituent at the 6-position. The combination of these functional groups makes it an invaluable building block in modern chemical research.

The structure of 6-(3-Methoxyphenoxy)pyridine-3-boronic acid is characterized by its aromatic pyridine ring, which provides stability and reactivity depending on the substituents attached. The boronic acid group is particularly notable for its role in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which has revolutionized the synthesis of complex molecules. The presence of the 3-methoxyphenoxy group introduces additional electronic and steric effects, enhancing the compound's versatility in various chemical transformations.

Recent studies have highlighted the importance of 6-(3-Methoxyphenoxy)pyridine-3-boronic acid in the development of advanced materials. For instance, researchers have utilized this compound as a precursor for synthesizing functional polymers and coordination complexes. Its ability to participate in metal-mediated reactions has opened new avenues for creating materials with tailored electronic properties, making it a valuable asset in the field of materials science.

In addition to its role in materials science, 6-(3-Methoxyphenoxy)pyridine-3-boronic acid has found applications in medicinal chemistry. The compound serves as a key intermediate in the synthesis of bioactive molecules, including potential drug candidates. Its reactivity and structural flexibility allow chemists to explore diverse pathways for constructing complex molecular architectures that may exhibit therapeutic potential.

The synthesis of 6-(3-Methoxyphenoxy)pyridine-3-boronic acid typically involves multi-step processes that combine traditional organic chemistry techniques with modern catalytic methods. Recent advancements have focused on optimizing these synthetic routes to improve yield and efficiency. For example, researchers have employed palladium-catalyzed coupling reactions to streamline the construction of this compound from readily available starting materials.

The properties of CAS No. 2096338-80-4 make it an ideal candidate for exploring novel chemical transformations. Its ability to undergo various functional group interconversions has been leveraged in the development of new synthetic methodologies. Moreover, its compatibility with diverse reaction conditions allows it to be used in both academic and industrial settings.

In conclusion, 6-(3-Methoxyphenoxy)pyridine-3-boronic acid, with its unique structure and versatile functional groups, continues to play a pivotal role in advancing chemical research. As new applications emerge and synthetic methods improve, this compound is poised to remain a cornerstone in the development of innovative materials and therapeutic agents.

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清らかである:99%/99%
はかる:1g/5g
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